2-Cyclopropyl-thiazole-4-boronic acid

Description

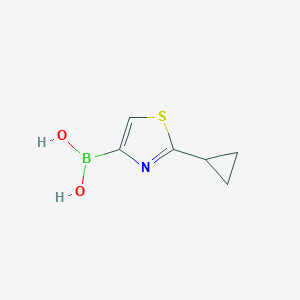

2-Cyclopropyl-thiazole-4-boronic acid is a heterocyclic boronic acid featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a boronic acid moiety at the 4-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, imparts electron-deficient characteristics, enhancing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The boronic acid group (-B(OH)₂) is critical for forming carbon-carbon bonds but may require stabilization via pinacol esterification (e.g., this compound pinacol ester) to prevent dehydration into boroxines .

Properties

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4,9-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXDLTIJRMQZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)C2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Thiazoles

The Miyaura borylation reaction is widely employed to introduce boronic acid groups into heteroaromatic systems. For 2-cyclopropyl-thiazole-4-boronic acid, this method involves:

-

Starting material : 4-Bromo-2-cyclopropylthiazole.

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Reagents : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), potassium acetate (3 equiv).

Example :

4-Bromo-2-cyclopropylthiazole (1.0 equiv) reacts with B₂pin₂ in THF at 85°C under argon, yielding this compound pinacol ester (78% yield). Acidic hydrolysis (HCl, H₂O/THF) provides the free boronic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (pinacol ester) | 78% |

| Purity (HPLC) | >95% |

| Reaction Time | 18 hours |

Directed Ortho-Metalation (DoM)

Directed metalation strategies enable regioselective borylation of thiazoles with directing groups (e.g., amides, sulfonamides):

-

Substrate : 2-Cyclopropylthiazole-4-carboxamide.

-

Base : LDA (2.5 equiv) at −78°C.

-

Electrophile : Trimethyl borate (B(OMe)₃, 3 equiv).

Advantages :

-

High regioselectivity for the 4-position.

-

Compatible with sensitive cyclopropyl groups.

Limitations :

-

Requires strict anhydrous conditions.

Cyclopropanation of Boronic Acid-Functionalized Thiazoles

Transition Metal-Catalyzed Cyclopropanation

Copper- or palladium-catalyzed cyclopropanation of alkenyl boronic esters provides access to cyclopropyl-boronic acid hybrids:

-

Substrate : 4-Boronic acid pinacol ester-2-vinylthiazole.

-

Catalyst : Cu(acac)₂ (10 mol%).

-

Reagents : Ethyl diazoacetate (1.5 equiv).

Example :

4-Bpin-2-vinylthiazole undergoes cyclopropanation with ethyl diazoacetate, yielding this compound pinacol ester (62% yield, dr = 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62% |

| Diastereomeric Ratio | 3:1 |

| Catalyst Loading | 10 mol% Cu(acac)₂ |

Simmons-Smith Cyclopropanation

A classical approach using diiodomethane and zinc-copper couple:

-

Substrate : 4-Boronic acid-2-allylthiazole.

-

Reagents : CH₂I₂ (2 equiv), Zn-Cu (3 equiv).

Challenges :

-

Limited compatibility with boronic acids due to protodeboronation risks.

Convergent Assembly via Sequential Cyclopropanation and Borylation

Stepwise Synthesis from Cyclopropylthiazole Precursors

A modular route involving:

-

Thiazole formation : Hantzsch synthesis from thioamide and α-bromo ketone.

-

Cyclopropanation : Rhodium-catalyzed [2+1] cycloaddition with diazocyclopropane.

Example :

-

Thiazole intermediate (2-cyclopropylthiazole) is brominated at the 4-position using NBS.

-

Miyaura borylation affords the target compound in 65% overall yield.

Optimization Insights :

-

Use of PdCl₂(dtbpf) enhances functional group tolerance.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Miyaura Borylation | 78 | >95 | High efficiency | Requires halogenated precursor |

| DoM | 65 | 90 | Regioselective | Sensitive to moisture |

| Simmons-Smith | 45 | 85 | Broad substrate scope | Protodeboronation risk |

| Convergent Assembly | 65 | 92 | Modularity | Multi-step synthesis |

Purification and Stability Considerations

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-thiazole-4-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various biaryl compounds or other substituted products depending on the coupling partner.

Scientific Research Applications

2-Cyclopropyl-thiazole-4-boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

Biology: Potential use in the development of enzyme inhibitors or probes due to its boronic acid moiety, which can interact with active sites of enzymes.

Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-thiazole-4-boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiazole ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Boronic Acids with Cyclopropyl Substituents

2-Cyclopropylpyrimidine-4-boronic Acid

- Structure : Pyrimidine ring with cyclopropyl (C2) and boronic acid (C4) groups.

- Synthesis : Prepared via Li et al.’s method (90% yield, 25 mmol scale), yielding a mixture of boronic acid and trimeric anhydride (boroxine) .

- LC-MS data (m/z 165 for monomer, 439 for trimer) confirms anhydride formation, a common issue for boronic acids .

- Applications : Useful in pharmaceutical intermediates where pyrimidine scaffolds are preferred.

2-Chloro-4-methylpyridine-5-boronic Acid (CAS 913836-08-5)

- Structure : Pyridine ring with chloro (C2), methyl (C4), and boronic acid (C5) groups.

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, while the methyl group introduces steric hindrance. Pyridine’s aromaticity differs from thiazole, affecting electronic compatibility in reactions .

Thiazole-Based Boronic Acids

5-Bromo-2-(cyclopropyl)thiazole-4-boronic Acid Pinacol Ester (CAS 1402233-32-2)

- Structure : Bromine at C5, cyclopropyl at C2, and pinacol-protected boronic acid at C4.

- Molecular Weight : 330.05 g/mol.

- Key Features : Bromine increases molecular weight and may alter electronic properties. The pinacol ester enhances stability, making it preferable for storage and commercial use .

4-(2-Methyl-4-thiazolyl)phenol (CAS 30686-73-8)

- Structure: Thiazole linked to a phenol group.

- Molecular Weight : 191.25 g/mol.

- Comparison: Lacks a boronic acid group but highlights thiazole’s versatility in non-cross-coupling applications (e.g., antimicrobial agents) .

Benzene-Based Cyclopropyl Boronic Acids

4-Cyclopropyl-benzeneboronic Acid

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-Cyclopropyl-thiazole-4-boronic acid is an organoboron compound featuring a thiazole ring, a cyclopropyl moiety, and a boronic acid functional group. This unique structure contributes to its diverse biological activities, particularly in enzyme interaction and potential therapeutic applications. The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols, which can modulate enzyme functions and influence metabolic pathways.

Chemical Structure

The compound can be described as follows:

- Chemical Formula : CHBNOS

- Molecular Weight : 179.03 g/mol

The boronic acid functionality of this compound allows it to interact selectively with biological molecules, particularly proteins and enzymes. This interaction is significant for:

- Enzyme Inhibition : The reversible binding capability enables modulation of enzymatic activity, which is crucial in various therapeutic contexts.

- Metabolic Pathway Influence : By interacting with specific enzymes, the compound can alter cellular processes and signaling pathways, making it a candidate for drug development.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including those containing boronic acids. For instance:

- A study on thiazolidine derivatives indicated that modifications could enhance anticancer potency significantly, with some compounds achieving IC values in the low nanomolar range against cancer cell lines.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Cyclopropyl-1,2-thiazole-4-carboxylic acid | Contains a carboxylic acid instead of a boronic group | Potentially different biological activities due to carboxylic functionality |

| 5-Borono-2-cyclopropyl-thiazole | Similar thiazole structure but different substitution patterns | May exhibit different reactivity in Suzuki reactions |

Q & A

Q. What computational tools predict the reactivity of this compound in complex reaction systems?

- Methodology : Combine DFT (e.g., B3LYP/6-31G*) for mechanistic insights with molecular dynamics (MD) to simulate solvent effects. Validate with experimental kobs and isotopic labeling .

- Data : DFT accurately models zwitterionic intermediates in 2-pyridyl boronic acids, supporting analogous applications for thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.